![molecular formula C9H13NO2 B15051500 O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine](/img/structure/B15051500.png)
O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine is an organic compound with the molecular formula C9H13NO2 It is a derivative of hydroxylamine, where the hydroxyl hydrogen is replaced by a methoxy-3-methylphenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine can be synthesized through several methods. One common approach involves the O-alkylation of hydroxylamine derivatives. For example, the compound can be obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves the methanolysis of hydroxylamine sulfonates .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce amines. Substitution reactions can result in a variety of substituted hydroxylamine derivatives.
Aplicaciones Científicas De Investigación
O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine involves its interaction with molecular targets and pathways. In biological systems, it covalently binds to AP DNA damage sites, inhibiting BER and leading to an increase in DNA strand breaks and apoptosis . This mechanism is particularly relevant in its potential use as an anti-tumor agent.
Comparación Con Compuestos Similares
Similar Compounds
Methoxyamine: A simpler derivative of hydroxylamine with a methoxy group instead of the methoxy-3-methylphenylmethyl group.
O-[(2-methoxyphenyl)methyl]hydroxylamine: A similar compound with a methoxyphenyl group instead of the methoxy-3-methylphenyl group.
Uniqueness
O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit BER and potentiate the anti-tumor activity of alkylating agents sets it apart from simpler hydroxylamine derivatives .
Propiedades
Fórmula molecular |
C9H13NO2 |
|---|---|
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C9H13NO2/c1-7-4-3-5-8(6-12-10)9(7)11-2/h3-5H,6,10H2,1-2H3 |
Clave InChI |
UPDSVTFCCOSESN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)CON)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B15051419.png)
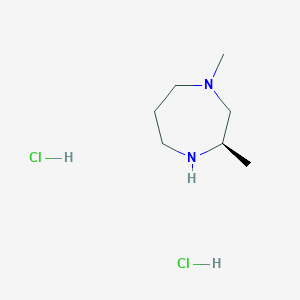
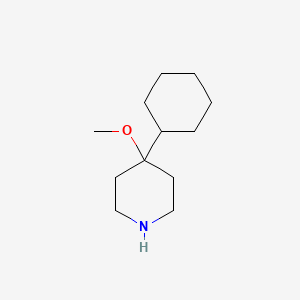

![1-(2-fluoroethyl)-5-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B15051445.png)
![(1S)-1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B15051450.png)
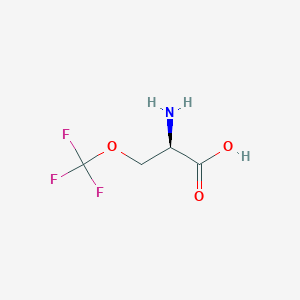
![{3-[1-(Tert-butoxy)-1-oxobutan-2-yl]phenyl}boronic acid](/img/structure/B15051459.png)
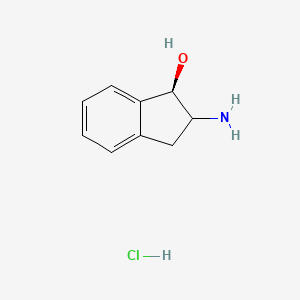
![[(2S)-1-azabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B15051487.png)
![(4aR,7aS)-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B15051492.png)

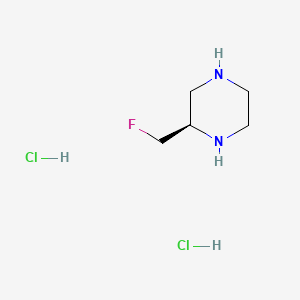
![5-Fluoro-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15051512.png)
